2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
5-(benzenesulfonamido)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZUOKGPCNEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid typically involves:
- Starting from 2-chloro-5-aminobenzoic acid or its precursors.
- Introduction of the phenylsulfonyl group via sulfonyl chloride intermediates.
- Control of reaction pH and temperature to optimize yield and purity.
- Purification by recrystallization or chromatography.
Preparation of Key Intermediate: 2-Chloro-5-aminobenzoic Acid
The synthesis often begins with 2-chloro-5-aminobenzoic acid, prepared from ortho-chlorobenzoic acid via nitration and subsequent reduction:
| Step | Conditions & Reagents | Outcome & Notes |
|---|---|---|
| Nitration | Ortho-chlorobenzoic acid + potassium nitrate in H2SO4 at 15-20°C | Produces 2-chloro-5-nitrobenzoic acid predominantly |
| Reduction | Iron filings + glacial acetic acid in boiling water (95-100°C) | Reduces nitro group to amino; 70% yield reported |
| Purification | Neutralization with Na2CO3, decolorization with NaI, acidification to pH 3, cooling | Isolates 2-chloro-5-aminobenzoic acid with melting point 187-188°C |
This method is well-documented and yields high purity intermediate essential for further sulfonylation.
Introduction of the Phenylsulfonyl Group
The key step to obtain this compound involves the reaction of 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride or related sulfonyl chlorides under controlled pH conditions:
| Step | Conditions & Reagents | Outcome & Notes |
|---|---|---|
| Sulfonylation | 2-chloro-5-aminobenzoic acid suspended in water, pH adjusted to 8-9 with Na2CO3 | Addition of phenylsulfonyl chloride at room temperature, stirring to maintain pH 8-9 |
| Reaction Monitoring | Completion indicated by dissolution of sulfonyl chloride | Reaction typically proceeds at ambient temperature |
| Work-up | Acidification to pH 2-3 with HCl, precipitation of product | Product filtered, washed, and recrystallized from methanol |
This method ensures selective sulfonylation on the amino group, producing the target compound with good purity.
Alternative Catalytic and Sulfonylation Methods
Other patents describe the use of metal chloride catalysts (FeCl3, CuCl, ZnCl2, etc.) for sulfonylation of 2-chloro-5-aminobenzoic acid derivatives with various sulfonyl groups, including phenylsulfonyl:
| Catalyst | Sulfonylation Substrate | Conditions | Notes on Yield & Purity |
|---|---|---|---|
| FeCl3 | 2-chloro-5-aminobenzoic acid + phenylsulfonyl chloride | Room temperature, acetone/water medium | Efficient catalyst for sulfonylation; yields vary by substrate |
| CuCl | Similar substrates | Similar conditions | Used for selective sulfonylation with good control |
| ZnCl2 | Sulfonylation of amino benzoic acids | Mild conditions | Effective for producing sulfonamide derivatives |
These catalytic methods offer alternative routes with potential for scale-up and improved selectivity.
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
| Parameter | Typical Range / Conditions | Effect on Reaction |
|---|---|---|
| pH | 8-9 during sulfonylation; acidify to 2-3 for precipitation | Maintains amino group reactivity; controls product isolation |
| Temperature | Room temperature (20-25°C) for sulfonylation | Prevents side reactions; preserves product integrity |
| Solvent | Water, acetone, or mixtures | Solubility and reaction medium influence yield and purity |
| Reaction Time | 30 min to 2 hours | Sufficient for complete sulfonylation |
Maintaining pH and temperature is critical to avoid hydrolysis or overreaction.
Purification Techniques
- Filtration of precipitated product after acidification.
- Washing with distilled water or ethanol to remove impurities.
- Recrystallization from methanol, ethyl acetate, or acetone-water mixtures to enhance purity.
- Chromatography on silica gel may be employed for further purification when necessary.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitration of ortho-chlorobenzoic acid | KNO3 + H2SO4, 15-20°C | - | - | Produces 2-chloro-5-nitrobenzoic acid |
| Reduction to amino acid | Fe powder + AcOH, 95-100°C, 3-4 h | 70 | High | Intermediate for sulfonylation |
| Sulfonylation | Phenylsulfonyl chloride, pH 8-9, room temp, 1-2 h | 80-90 | High | Final product isolated by acidification |
| Purification | Recrystallization (methanol, ethyl acetate) | - | >99 | Ensures high purity |
Research Findings and Analytical Data
- The sulfonylation reaction proceeds smoothly under mild aqueous conditions with pH control, avoiding harsh organic solvents.
- The product exhibits characteristic FTIR bands for amide and sulfonyl groups, confirming structure.
- Melting points and chromatographic purity confirm the identity and high purity of the final compound.
- Crystallographic studies confirm the expected molecular structure and hydrogen bonding motifs in related sulfonamide benzoic acids.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific nucleophiles used in substitution reactions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfanilide derivatives, including 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymatic pathways, making them candidates for developing new antibiotics.
Enzyme Inhibition
This compound has been identified as an inhibitor of Methionine Aminopeptidase 2 (METAP2), an enzyme involved in protein maturation. By inhibiting METAP2, it may play a role in cancer treatment strategies, particularly in targeting tumor cells that rely on this enzyme for survival .
High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated its separation using a Newcrom R1 column under specific conditions involving acetonitrile and water as solvents. This method is scalable and suitable for isolating impurities in preparative separations, which is crucial for ensuring the purity of pharmaceutical compounds .
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile and water |
| Application | Isolation of impurities |
Cancer Treatment
Due to its ability to inhibit METAP2, this compound is being investigated for its potential use in cancer therapies. Studies have shown that inhibiting this enzyme can lead to apoptosis (programmed cell death) in cancer cells, suggesting a pathway for therapeutic intervention .
Anti-inflammatory Applications
Compounds related to sulfanilides are known for their anti-inflammatory properties. The structural characteristics of this compound suggest it may also possess similar effects, warranting further investigation into its use in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Enzyme Inhibition Mechanism :
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid involves the inhibition of MCT1, which is responsible for the transport of lactate across cell membranes. By inhibiting this transporter, the compound induces the accumulation of lactate within cells, disrupting their metabolic processes and inhibiting tumor growth .
Comparison with Similar Compounds
The following analysis compares 2-chloro-5-[(phenylsulfonyl)amino]benzoic acid with structurally related derivatives, focusing on substituent effects, synthesis, and biological relevance.
Structural and Substituent Variations
Key Observations :
- Electron-Withdrawing Effects : The 4-fluorophenyl substituent (Sulpiride Impurity 21) increases molecular weight and acidity compared to the parent phenyl analog, likely due to fluorine’s electronegativity enhancing sulfamoyl group polarization .
- Halogenation : Additional chlorine or fluorine atoms (e.g., 2-chloro-4-fluorophenyl) enhance lipophilicity, which could improve membrane permeability in drug design .
Comparison :
- The trifluoromethyl analog () uses t-BuLi and CO₂, a method adaptable to other halogenated benzoic acids. This contrasts with sulfamoyl derivatives, which typically require sulfonylation of aniline intermediates .
- Scalability varies: The methoxy analog () emphasizes industrial feasibility, while sulfamoyl derivatives may require specialized purification due to polar functional groups .
Structure-Activity Relationship (SAR) :
Biological Activity
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer and antimicrobial treatment.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN1O3S
- Molecular Weight : 311.74 g/mol
- CAS Number : 1179130-12-1
- IUPAC Name : this compound
The compound features a chloro group, a phenylsulfonamide moiety, and a carboxylic acid group, which contribute to its reactivity and biological interactions.
The primary mechanism of action for this compound involves the inhibition of monocarboxylate transporter 1 (MCT1). This transporter is crucial for the regulation of lactate transport across cell membranes. By inhibiting MCT1, the compound causes an accumulation of lactate within cells, disrupting their metabolic processes and leading to inhibited tumor growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Inhibition Zones : The compound demonstrated growth inhibition against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm depending on the concentration .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were found to be effective at low concentrations, indicating its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 50 |
| Enterococcus faecium | 15 | 25 |
| Bacillus subtilis | 8 | 40 |
Anticancer Activity
The compound has been explored for its anticancer properties:
- Studies have shown that it can inhibit the proliferation of cancer cells by disrupting their metabolic pathways through MCT1 inhibition.
- In animal models, treatment with this compound resulted in reduced tumor sizes compared to controls .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of benzoic acids, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against tested strains with a significant reduction in biofilm formation .
Cancer Research Application
In cancer research, this compound was utilized to study its effects on lactate metabolism in tumor cells. The findings indicated that it effectively reduced lactate export from cells, leading to increased intracellular lactate levels and subsequent apoptosis in cancerous cells.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-5-[(phenylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Core intermediate preparation : Starting with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, followed by deprotection of the methoxy group under acidic conditions .
Sulfonylation : Reacting the intermediate with phenylsulfonyl chloride in anhydrous solvents (e.g., DCM or THF) using a base (e.g., pyridine) to scavenge HCl .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Q. Key factors affecting yield :
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- Aromatic protons : Multiplets in δ 7.2–8.1 ppm (integration for 5 aromatic H).
- NH (sulfonamide) : Singlet at δ ~10.5 ppm (exchangeable with D₂O) .
- LC-MS : Molecular ion [M-H]⁻ at m/z 354.0 (calculated for C₁₃H₁₁ClNO₄S) .
Validation tip : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time matching reference standards .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or impurity peaks in HPLC?
Methodological Answer:
- NMR anomalies :
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening.
- Impurity identification : Compare with ¹³C DEPT or 2D HSQC to assign unexpected signals.
- HPLC impurities :
- Spiking experiments : Co-inject with known impurities (e.g., unreacted sulfonyl chloride or dechlorinated byproducts) .
- LC-MS/MS : Fragment peaks to identify structural motifs (e.g., loss of SO₂ or Cl groups) .
Case study : A 5% impurity at RT 8.2 min (vs. 9.5 min for the target) was traced to residual 4-amino-5-chlorobenzoic acid; resolved by optimizing recrystallization .
Q. What computational strategies are effective for predicting the compound’s bioactivity or optimizing its pharmacokinetic properties?
Methodological Answer:
Q. How can reaction mechanisms for sulfonylation or dechlorination side reactions be elucidated?
Methodological Answer:
- Mechanistic probes :
- DFT calculations :
Example : Dechlorination under basic conditions forms 5-[(phenylsulfonyl)amino]benzoic acid; confirmed via LC-MS (m/z 318.0) and mitigated by reducing reaction pH .
Q. What advanced purification techniques are recommended for isolating trace impurities or enantiomers?
Methodological Answer:
- Chiral separation :
- Use Chiralpak IA columns with hexane/isopropanol (80:20) to resolve enantiomers (if present) .
- Preparative HPLC :
- Gradient elution (10–90% acetonitrile in 0.1% formic acid) at 20 mL/min for milligram-scale impurity isolation .
- Crystallography :
- Grow single crystals in DMSO/ethyl acetate and perform X-ray diffraction to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
